molecular formula C13H14N2O6 B2590148 5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one CAS No. 1630764-00-9

5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one

Cat. No.: B2590148
CAS No.: 1630764-00-9
M. Wt: 294.263
InChI Key: LECRLYZFWHFNPP-UHFFFAOYSA-N
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Description

“5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an amino group, a trimethoxybenzoyl group, and an isoxazol-3(2H)-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via an acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a suitable base.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the isoxazol-3(2H)-one ring to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and trimethoxybenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trimethoxybenzoyl group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(3,4-dimethoxybenzoyl)isoxazol-3(2H)-one
  • 5-amino-2-(3,4,5-trimethoxyphenyl)isoxazol-3(2H)-one
  • 5-amino-2-(3,4,5-trimethoxybenzyl)isoxazol-3(2H)-one

Uniqueness

“5-amino-2-(3,4,5-trimethoxybenzoyl)isoxazol-3(2H)-one” is unique due to the presence of the trimethoxybenzoyl group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be attributed to differences in electronic, steric, and hydrophobic characteristics.

Properties

IUPAC Name

5-amino-2-(3,4,5-trimethoxybenzoyl)-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O6/c1-18-8-4-7(5-9(19-2)12(8)20-3)13(17)15-11(16)6-10(14)21-15/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECRLYZFWHFNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)C=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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